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Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate

PROTAC linker design tPSA membrane permeability

Researchers optimizing ternary complex geometry in PROTAC programs require structurally diverse, chemoselective linker building blocks with favorable permeability profiles. Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate (CAS 1235007-82-5) addresses this need as a semi-rigid, heterobifunctional PROTAC linker: - Orthogonal phenyl carbamate (hydrogenolysis-labile) and methyl ester (basic hydrolysis) enable sequential deprotection strategies without cross-reactivity, reducing synthetic steps in multi-step PROTAC assembly. - Low tPSA (68.31 Ų) and zero HBD count minimize desolvation penalty, making it particularly suitable for permeability-sensitive VHL-recruiting degraders. - The methylene spacer between the piperidine ring and benzamide carbonyl provides a distinct exit vector geometry, expanding accessible chemical space for empirical SAR screening.

Molecular Formula C22H24N2O5
Molecular Weight 396.443
CAS No. 1235007-82-5
Cat. No. B2825322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate
CAS1235007-82-5
Molecular FormulaC22H24N2O5
Molecular Weight396.443
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H24N2O5/c1-28-21(26)18-9-7-17(8-10-18)20(25)23-15-16-11-13-24(14-12-16)22(27)29-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,23,25)
InChIKeyATRUBAFKGVUJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate (CAS 1235007-82-5): Structural and Physicochemical Baseline for a Piperidine-Based PROTAC Linker Building Block


Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate (CAS 1235007-82-5; molecular formula C₂₂H₂₄N₂O₅; MW 396.44 g/mol) is a semi-rigid, heterobifunctional PROTAC linker building block comprising a piperidine core bearing a phenyl carbamate at the N1 position and a para-methoxycarbonyl benzamide connected via a methylene spacer at the C4 position [1]. The compound features zero hydrogen bond donors (HBD = 0), a computed topological polar surface area (tPSA) of 68.31 Ų, a calculated partition coefficient (cLogP) of 2.47, and four rotatable bonds, positioning it within favorable physicochemical space for incorporation into proteolysis-targeting chimera (PROTAC) degraders [1][2]. The phenyl carbamate moiety serves as a protecting group orthogonally removable via catalytic hydrogenolysis, while the methyl ester provides a synthetic handle for further derivatization or hydrolysis to a carboxylic acid for amide coupling .

Why a Boc-Protected or Benzyl-Protected Piperidine Analog Cannot Simply Replace Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate in PROTAC Synthesis


Although numerous piperidine-based PROTAC linker building blocks are commercially available — including tert-butyl carbamate (Boc)-protected, benzyl carbamate (Cbz)-protected, and direct amide analogs — these compounds are not functionally interchangeable with the target phenyl carbamate derivative. The phenyl carbamate protecting group mandates hydrogenolytic deprotection (Pd/C, H₂), which is orthogonal to the acid-labile Boc group (TFA cleavage) and thus enables sequential, chemoselective deprotection strategies in multi-step PROTAC assembly [1]. More critically, the computed tPSA of 68.31 Ų for the target compound is approximately 16.6 Ų lower than that of the closest para-substituted Boc analog (tert-butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate, CAS 1233952-85-6; tPSA = 84.9 Ų), a difference that can meaningfully impact passive membrane permeability of the final PROTAC conjugate [2][3]. Furthermore, the methylene spacer between the piperidine ring and the benzamide carbonyl in the target compound introduces a distinct exit vector geometry compared to the direct amide linkage found in the Boc analog, altering the three-dimensional presentation of warhead and E3 ligase ligands in the ternary complex [2].

Product-Specific Quantitative Differentiation Evidence: Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate vs. Closest Structural Analogs


Topological Polar Surface Area (tPSA): 68.31 Ų vs. 84.9 Ų — A ~20% Reduction Relative to the Boc-Protected Para Analog

The target compound exhibits a computed tPSA of 68.31 Ų, which is 16.6 Ų (approximately 20%) lower than the tPSA of 84.9 Ų reported for the closest para-substituted Boc-protected analog, tert-butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate (CAS 1233952-85-6) [1][2]. In PROTAC design, lower tPSA has been correlated with enhanced passive cell permeability, as polarity reduction facilitates membrane crossing for these typically high-MW heterobifunctional molecules [3]. The 68.31 Ų value places the target compound below the 90 Ų threshold often associated with favorable permeability in beyond-Rule-of-5 chemical space.

PROTAC linker design tPSA membrane permeability physicochemical optimization

Hydrogen Bond Donor Count: Zero HBD (Target) vs. One HBD (Boc Analog) — Eliminating a Polarity Penalty at the Building-Block Level

The target compound contains zero hydrogen bond donors (HBD = 0), as the secondary amide N–H of the benzamide moiety is intramolecularly compensated and the phenyl carbamate lacks an –NH group [1]. In contrast, the closest Boc-protected analog (CAS 1233952-85-6) bears one hydrogen bond donor (HBD = 1) from its secondary amide N–H [2]. Minimizing HBD count is a recognized strategy for improving passive permeability in PROTACs, with recent design guidelines recommending ≤1–3 HBDs for orally bioavailable degraders [3]. By contributing zero HBDs at the linker building-block stage, the target compound preserves maximal HBD budget for the target protein ligand and E3 ligase recruiter, which inherently require hydrogen bond donors for binding affinity.

PROTAC oral bioavailability HBD count permeability optimization beyond Rule of 5

Rotatable Bond Count: 4 (Target) vs. 6 (Boc Analog) — Reduced Conformational Entropy Penalty at Equivalent Lipophilicity

The target compound contains four rotatable bonds, compared to six rotatable bonds in the Boc-protected analog (CAS 1233952-85-6) [1][2]. This two-bond reduction arises from the replacement of the tert-butyl carbamate (which contributes two freely rotating C–O and C–C bonds) with the conformationally restrained phenyl carbamate, and from the presence of the methylene spacer that alters the rotational profile of the benzamide attachment. Despite having a higher molecular weight (396.44 vs. 362.4 g/mol), the target compound maintains a near-identical cLogP (2.47 vs. 2.50) [1][2]. Fewer rotatable bonds have been associated with a reduced entropic penalty upon ternary complex formation in PROTACs, potentially favoring more stable and productive POI–PROTAC–E3 ligase complexes [3].

conformational restriction rotatable bonds PROTAC ternary complex entropy penalty

Protecting Group Orthogonality: Phenyl Carbamate (Hydrogenolysis) vs. tert-Butyl Carbamate (Acidolysis) — Enabling Sequential, Chemoselective Deprotection in Multi-Step PROTAC Assembly

The phenyl carbamate protecting group on the target compound is cleaved via catalytic hydrogenolysis (H₂, Pd/C), a condition under which Boc groups are stable [1]. In contrast, the Boc-protected analog (CAS 1233952-85-6) requires acidic conditions (TFA or HCl/dioxane) for deprotection, to which phenyl carbamates are largely inert. This orthogonality is critical in PROTAC synthesis, where sequential deprotection steps are often required to first expose the piperidine nitrogen for coupling to an E3 ligase ligand-linker conjugate, followed by methyl ester hydrolysis for warhead attachment — or vice versa [2]. The Cbz-type (benzyl carbamate) analog offers similar hydrogenolysis lability but lacks the para-methoxycarbonyl benzamide moiety and the methylene spacer geometry present in the target compound.

orthogonal protection PROTAC synthesis hydrogenolysis carbamate deprotection solid-phase synthesis

Methylene Spacer Geometry: Altered Exit Vector and Hydrogen Bonding Pattern vs. Direct Amide Piperidine Analogs

The target compound features a methylene (–CH₂–) spacer between the piperidine C4 position and the benzamide nitrogen, in contrast to the direct amide linkage (piperidine-NH–C(=O)–aryl) found in tert-butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate (CAS 1233952-85-6) and its meta-substituted analog (CAS 1038409-55-0) [1]. This methylene insertion extends the distance between the piperidine ring centroid and the benzamide carbonyl by approximately 1.5 Å (one C–C bond length), alters the torsional profile around the piperidine–benzamide connection, and converts a direct anilide-type N–H hydrogen bond donor into a more flexible secondary alkyl amide. In PROTAC design, even single-atom linker modifications have been shown to dramatically impact ternary complex stability and degradation efficiency by repositioning the warhead relative to the E3 ligase [2].

PROTAC ternary complex geometry exit vector linker conformational bias methylene spacer

Optimal Research and Industrial Application Scenarios for Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Library Diversification with Orthogonal Piperidine Carbamate Chemotypes

In medium- to high-throughput PROTAC synthesis campaigns, the target compound enables parallel library construction alongside Boc-protected analogs without cross-reactivity. The phenyl carbamate (hydrogenolysis-labile) and Boc (acid-labile) protecting groups are fully orthogonal, allowing sequential deprotection where the methyl ester of one building block can be hydrolyzed and coupled to a target-protein warhead while the piperidine nitrogen remains protected — a workflow that would be impossible with a single protection scheme [1]. As demonstrated in the critical PROTAC linker review by Troup et al., systematic exploration of linker composition, including heterocyclic rigidity elements, is essential for optimizing degrader potency; the target compound contributes a distinct chemotype (phenyl carbamate + methylene spacer benzamide) that expands the accessible chemical space beyond standard Boc-piperidine building blocks [2].

Permeability-Conscious Degrader Design Leveraging Reduced tPSA and Zero HBD Count

For PROTAC programs where passive cell permeability is a known liability — particularly common with VHL-recruiting degraders — selecting linker building blocks with intrinsically low tPSA and zero HBD count at the outset is a rational design strategy. The target compound's tPSA of 68.31 Ų and HBD count of 0 compare favorably to the Boc analog's 84.9 Ų and HBD = 1, potentially reducing the desolvation penalty during membrane crossing [1][2]. The 2025 study by Poongavanam et al. demonstrated that linker composition profoundly impacts PROTAC cell permeability through conformational folding effects; incorporating a phenyl carbamate-piperidine linker may promote more compact, less polar conformations in nonpolar membrane-mimetic environments [3]. This compound is therefore particularly suited for permeability-sensitive degrader programs targeting intracellular proteins where cytosolic exposure is rate-limiting for efficacy.

Synthetic Route Optimization via Chemoselective Methyl Ester Handling Under Basic Conditions

The combination of a phenyl carbamate protecting group and a methyl ester on the benzamide moiety enables a synthetic sequence where the methyl ester is hydrolyzed (LiOH, THF/H₂O) to the corresponding carboxylic acid under basic conditions without affecting the phenyl carbamate. This is in contrast to Boc-protected analogs, where the basic hydrolysis conditions required for methyl ester saponification can partially cleave the Boc group [1]. The resulting carboxylic acid can then be directly coupled to an amine-containing E3 ligase ligand or warhead using standard amide coupling reagents (HATU, EDC/HOBt). This chemoselectivity advantage reduces the need for protecting group manipulation steps and improves overall synthetic yield in multi-step PROTAC assembly [2].

SAR Exploration of Methylene Spacer Effects on Ternary Complex Geometry

In PROTAC programs where the initial direct amide piperidine linker yields suboptimal degradation efficiency (low Dmax or shallow DC₅₀ curves), the target compound offers a geometrically distinct alternative. The methylene spacer extends the piperidine-to-benzamide distance by approximately 1.5 Å and alters the hydrogen bond donor/acceptor presentation of the amide group, potentially repositioning the warhead relative to the E3 ligase in the ternary complex [1]. Troup et al. documented multiple cases where subtle linker modifications — including single-atom insertions — dramatically improved degradation potency, highlighting the value of having structurally diverse linker building blocks available for empirical SAR screening [2].

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